rhp3+ protein

DNA repair comparative genomics protein evolution

The rhp3+ protein (synonym Rad15; UniProt P26659) encoded by Schizosaccharomyces pombe is a 772-amino-acid ATP-dependent 5′–3′ DNA helicase belonging to the XPD/RAD3 family of TFIIH subunits. It is the fission yeast ortholog of Saccharomyces cerevisiae RAD3 and human ERCC2 (XPD), sharing 65–67% amino acid identity with RAD3 and 55% with human ERCC2.

Molecular Formula C10H9ClN2S2
Molecular Weight 0
CAS No. 147756-90-9
Cat. No. B1176005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhp3+ protein
CAS147756-90-9
Synonymsrhp3+ protein
Molecular FormulaC10H9ClN2S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rhp3+ Protein (Rad15/XPD Homolog) — Comparative Identity & Procurement Overview for DNA Repair Research


The rhp3+ protein (synonym Rad15; UniProt P26659) encoded by Schizosaccharomyces pombe is a 772-amino-acid ATP-dependent 5′–3′ DNA helicase belonging to the XPD/RAD3 family of TFIIH subunits [1]. It is the fission yeast ortholog of Saccharomyces cerevisiae RAD3 and human ERCC2 (XPD), sharing 65–67% amino acid identity with RAD3 and 55% with human ERCC2 [2]. The protein is essential for both nucleotide excision repair (NER) and cell viability, functioning within the general transcription/DNA repair factor IIH (TFIIH) core complex [3]. For research procurement, this compound represents the sole experimentally validated S. pombe XPD-family helicase suitable for cross-species complementation studies and NER mechanistic dissection.

Why Generic XPD/RAD3 Homologs Cannot Substitute for rhp3+ in S. pombe NER and Viability Assays


Although rhp3+ shares conserved helicase domains with RAD3 and human XPD, simple substitution by generic RAD3 or ERCC2 reagents fails in S. pombe systems because rhp3+ carries species-specific protein interaction interfaces required for the TFIIH core complex assembly unique to fission yeast [1]. Cross-complementation experiments show that rhp3+ restores both UV survival and cell viability in S. cerevisiae rad3Δ mutants to wild-type levels, yet the reciprocal complementation depends on the precise matching of interacting partners co-evolved in each organism [2]. Furthermore, rad15/rhp3 null mutants are inviable, precluding simple knockout-rescue with heterologous cDNA constructs lacking the native S. pombe protein context [3].

Quantitative Differentiation Evidence: rhp3+ (Rad15) vs. RAD3, Human ERCC2/XPD, and Other S. pombe rad Mutants for Procurement Decisions


Amino Acid Identity: rhp3+ vs. S. cerevisiae RAD3 vs. Human ERCC2 — Sequence Divergence Dictates Species-Specific Reagent Selection

Sequence alignment reveals that rhp3+ shares only 67% identical amino acids with S. cerevisiae RAD3 and 55% with human ERCC2 (XPD) [1][2]. The 33–45% sequence divergence, particularly concentrated in regions flanking the conserved helicase domains, underlies species-specific protein‒protein interaction requirements within the TFIIH complex [2]. For users needing authentic S. pombe NER biochemistry, the rhp3+/Rad15 protein is the only sequence-matched reagent.

DNA repair comparative genomics protein evolution

Functional Complementation: Cross-Species Restoration of UV Survival and Viability — Full Rescue to Wild-Type Levels

In cross-species complementation assays, rhp3+ introduced into S. cerevisiae rad3 mutants restored both excision repair proficiency and cell viability to wild-type levels; reciprocally, S. cerevisiae RAD3 fully rescued the viability and UV repair defects of S. pombe rhp3 null mutants [1]. The complementation is qualitative — restored survival is indistinguishable from wild-type — establishing that rhp3+ is the functionally orthologous helicase despite sequence divergence.

functional complementation UV survival yeast genetics

UV Sensitivity Selectivity: rad15/rhp3 Mutants Show Excision-Repair-Specific Radiosensitivity Distinct from Other S. pombe rad Mutants

The S. pombe rad15.P (rhp3) mutant is highly sensitive to UV radiation but only slightly sensitive to ionizing radiation, a pattern diagnostic of a specific excision repair defect [1]. This contrasts with recombination-defective mutants such as rad21-45 and rad8-190, which exhibit increased spontaneous or UV-induced mitotic recombination [2]. The selectivity pattern enables researchers to use rhp3+/Rad15 as a pathway-specific probe for NER without confounding recombination phenotypes.

UV sensitivity excision repair radiation biology

Essential Gene Lethality: rhp3+/rad15 Null is Inviable — Defines a Non-Redundant Cellular Function Beyond DNA Repair

Gene deletion experiments demonstrate that the S. pombe rad15/rhp3+ gene is essential for viability — deletion mutants cannot be propagated even in the absence of exogenous DNA damage [1]. This is consistent with the essential role of RAD3 in S. cerevisiae and distinguishes rhp3+ from other S. pombe NER genes (e.g., rad13, rad16) whose deletion is viable [2]. The essential nature arises from rhp3+'s dual role in TFIIH-dependent transcription initiation and NER.

essential gene cell viability TFIIH complex

Biochemical Annotation: 4Fe-4S Cluster Coordination — A Structural Feature Shared with RAD3/XPD but Absent in Non-Helicase NER Factors

According to UniProt annotation (P26659), the rhp3+/Rad15 protein binds one 4Fe-4S cluster coordinated by four conserved cysteine residues (positions 115, 133, 154, 189) [1]. This iron-sulfur cluster is a hallmark of the XPD/RAD3 helicase family and is essential for structural integrity and helicase processivity [2]. The presence of this cofactor distinguishes rhp3+/Rad15 from other TFIIH subunits that lack helicase activity and provides a quality-control parameter (iron content, UV-Vis absorbance) for verifying correctly folded recombinant protein preparations.

iron-sulfur cluster helicase structure TFIIH biochemistry

Species-Specific UV Damage Response: S. pombe Wild-Type Retains Higher UV Repair Capacity than S. cerevisiae — Context for rhp3+ Functional Studies

S. pombe wild-type cells possess a second UV damage repair system absent in S. cerevisiae. rad13Δ, rad15, and rad16Δ mutants — the S. pombe homologs of S. cerevisiae rad2, rad3, and rad1 — repair UV photoproducts (CPDs and 6-4 photoproducts) somewhat more slowly than wild-type S. pombe but still exhibit considerable repair capacity compared with the near-complete repair deficiency of the corresponding S. cerevisiae mutants [1]. This indicates that rhp3+/Rad15 operates within a more redundant NER pathway in S. pombe, requiring careful interpretation of rad15 mutant phenotypes.

UV photoproduct repair species comparison NER efficiency

Recommended Application Scenarios for rhp3+ Protein Based on Quantitative Differentiation Evidence


Mechanistic Dissection of NER and TFIIH Function in S. pombe

The essential and non-redundant nature of rhp3+/Rad15, combined with its pathway-selective UV sensitivity profile [1], makes it the definitive reagent for NER biochemical reconstitution and TFIIH assembly studies in fission yeast. Use native or recombinant rhp3+ protein for in vitro helicase assays, TFIIH complex reconstitution, and structure-function analyses requiring the authentic S. pombe sequence — human XPD or S. cerevisiae RAD3 will not fully recapitulate S. pombe-specific protein interactions.

DNA Repair-Deficient Disease Modeling Using Cross-Species Complementation

The demonstrated bidirectional functional interchangeability between rhp3+ and RAD3 [2] enables S. pombe rad15 conditional mutants to serve as a genetically tractable platform for testing human ERCC2/XPD disease-associated alleles (XP, TTD, XP/CS). Researchers can express human XPD variants in the rad15Δ background and compare complementation efficiency against wild-type rhp3+ as the positive control benchmark.

Selective NER-Specific Chemical Screening in Fission Yeast

The rad15.P mutant's high UV sensitivity coupled with minimal ionizing radiation sensitivity [3] provides a clean NER-deficient screening background. Compounds that selectively sensitize or rescue rad15 mutants without affecting recombination-proficient strains can be identified with high confidence, avoiding the confounding recombination phenotypes seen in rad2 or rad21 mutants.

Phylogenetic Analysis of XPD/RAD3 Helicase Evolution

With 67% sequence identity to RAD3 and 55% to human ERCC2 [4], the rhp3+/Rad15 protein occupies a critical evolutionary midpoint. It is the preferred reagent for comparative structural biology studies mapping conserved helicase motifs, Fe-S cluster coordination, and species-specific insertion loops that underlie the functional divergence between fungal and metazoan XPD proteins.

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